1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl hydrazine with an appropriate ketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine: This compound has an amine group instead of an ethanone group, leading to different chemical and biological properties.
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethanol: The presence of a hydroxyl group in place of the ethanone group results in different reactivity and applications.
Properties
IUPAC Name |
1-(1-cyclopropylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-4-9-10(5-7)8-2-3-8/h4-5,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEMECOBXJJMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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